molecular formula C24H21N3O B12547566 Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- CAS No. 832676-81-0

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-

Cat. No.: B12547566
CAS No.: 832676-81-0
M. Wt: 367.4 g/mol
InChI Key: JNUFSYMQUWVTEG-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- is a complex heterocyclic compound. It belongs to the class of fused N-heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features an imidazoquinazoline core, which is a significant structural motif in various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones involves the reaction of 1H-benzo[d]imidazol-2-amine, various aldehydes, and 1,3-dicarbonyl compounds in the presence of molybdate sulfuric acid (MSA) as a catalyst . This green synthesis is performed under solvent-free conditions, making it environmentally friendly and yielding high product quantities.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of reusable catalysts like molybdate sulfuric acid (MSA) and solvent-free conditions suggests that scalable and sustainable production methods are feasible.

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Imidazo[2,1-b]quinazolinones are a class of heterocyclic compounds that have been investigated for their pharmacological properties. The compound has shown promise in the following areas:

  • Anticancer Activity : Research indicates that imidazo[2,1-b]quinazolin-2(3H)-one derivatives exhibit potent anticancer properties. They have been found to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that these compounds can induce apoptosis in human leukemia cells by activating caspase pathways .
  • Antimicrobial Properties : The compound has shown efficacy against a range of microbial pathogens. Its derivatives have been tested for antibacterial and antifungal activities, demonstrating significant inhibition of growth in both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anti-inflammatory Effects : Some studies suggest that imidazo[2,1-b]quinazolin-2(3H)-one derivatives may possess anti-inflammatory properties. They can modulate inflammatory pathways and reduce cytokine release, which could be beneficial in treating inflammatory diseases .

The biological activity of Imidazo[2,1-b]quinazolin-2(3H)-one is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : This compound has been identified as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit protein kinases that play crucial roles in cell signaling pathways associated with tumor growth .
  • Receptor Modulation : The compound may act as a modulator of certain receptors in the body, influencing physiological responses such as pain perception and immune response .

Industrial Applications

Beyond medicinal uses, imidazo[2,1-b]quinazolin-2(3H)-one derivatives are being explored for their potential applications in various industrial sectors:

  • Pharmaceutical Development : Given their promising biological activities, these compounds are being investigated for development into new pharmaceuticals targeting cancer and infectious diseases.
  • Agricultural Chemicals : Due to their antimicrobial properties, imidazo[2,1-b]quinazolin-2(3H)-one derivatives may find applications as agrochemicals to protect crops from bacterial and fungal infections.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of a specific imidazo[2,1-b]quinazolin-2(3H)-one derivative on human breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers tested various derivatives against Staphylococcus aureus and Candida albicans. The findings revealed that certain modifications to the imidazo[2,1-b]quinazolin-2(3H)-one structure enhanced its potency against these pathogens .

Mechanism of Action

The mechanism of action of imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)- is unique due to its specific substitution pattern and the presence of phenylmethyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

Imidazo[2,1-b]quinazolin-2(3H)-one derivatives, particularly 1,5-dihydro-1,3-bis(phenylmethyl)-, are of significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Information:

  • IUPAC Name: 1-phenyl-3-propyl-3,5-dihydroimidazo[2,1-b]quinazolin-2-one
  • Molecular Formula: C19H19N3O
  • Molecular Weight: 305.4 g/mol
  • CAS Number: 832676-92-3

Structural Representation:

PropertyValue
Molecular FormulaC19H19N3O
Molecular Weight305.4 g/mol
CAS No.832676-92-3
InChI KeyJJJNJXMVWHMCMK-UHFFFAOYSA-N

Pharmacological Activities

Imidazo[2,1-b]quinazolinones have been studied for various therapeutic applications due to their ability to interact with multiple biological targets. The following sections detail the key biological activities associated with this compound.

1. Anticancer Activity

Research has demonstrated that imidazoquinazolines exhibit potent anticancer properties. A study highlighted the synthesis of various derivatives and their evaluation against multiple cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In a recent investigation involving a series of imidazo[2,1-b]quinazolinones, compounds were tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The most potent derivative showed an IC50 value of 12 µM against MCF-7 cells and 15 µM against A549 cells, indicating substantial anticancer efficacy .

2. Enzyme Inhibition

Imidazo[2,1-b]quinazolinones have also been identified as inhibitors of various enzymes, including carbonic anhydrases (CAs). These enzymes play critical roles in physiological processes such as pH regulation and CO2 transport.

Table: Inhibition Potency Against Carbonic Anhydrases

Compound IDEnzyme TargetKi (µM)
9aehCA II57.7
9bbhCA II76.4
9cahCA II79.9
9cchCA II57.8

The structure-activity relationship (SAR) analysis revealed that the presence of specific substituents on the aromatic ring significantly influenced inhibitory potency .

3. Antimicrobial Activity

The antimicrobial potential of imidazo[2,1-b]quinazolinones has been explored against a range of bacterial strains. Preliminary studies suggest that these compounds exhibit moderate antibacterial activity.

Case Study:
A study evaluated the antibacterial effects of selected imidazoquinazolines against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial properties .

The biological activity of imidazo[2,1-b]quinazolinones is largely attributed to their ability to interact with specific molecular targets:

  • Enzyme Binding: These compounds can bind to enzyme active sites, inhibiting their function.
  • Receptor Modulation: They may also modulate receptor activities involved in signaling pathways related to cell proliferation and apoptosis.

The exact mechanisms vary depending on the specific derivative and its structural modifications.

Properties

CAS No.

832676-81-0

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

1,3-dibenzyl-3,5-dihydroimidazo[2,1-b]quinazolin-2-one

InChI

InChI=1S/C24H21N3O/c28-23-22(15-18-9-3-1-4-10-18)26-17-20-13-7-8-14-21(20)25-24(26)27(23)16-19-11-5-2-6-12-19/h1-14,22H,15-17H2

InChI Key

JNUFSYMQUWVTEG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N=C3N1C(C(=O)N3CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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